2-Chloro-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of benzene, featuring a sulfonamide group, a chlorine atom, and two methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,4-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-1,4-dimethylbenzene followed by the introduction of the sulfonamide group. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperatures and pressures to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N,4-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
N,4-Dimethylbenzene-1-sulfonamide: Lacks the chlorine atom, affecting its substitution reactions.
4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with different substitution patterns, leading to varied reactivity.
Uniqueness
2-Chloro-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-chloro-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGRMUBIACBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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